molecular formula C9H10O5 B564687 4-Hydroxy-3-methoxymandelic Acid-13C6 CAS No. 1189690-96-7

4-Hydroxy-3-methoxymandelic Acid-13C6

Cat. No.: B564687
CAS No.: 1189690-96-7
M. Wt: 204.128
InChI Key: CGQCWMIAEPEHNQ-WBJZHHNVSA-N
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Description

4-Hydroxy-3-methoxymandelic Acid-13C6, also widely known as Vanillylmandelic Acid-13C6 (VMA-13C6), is a carbon-13 labelled stable isotope of the major endogenous metabolite of catecholamines (epinephrine and norepinephrine) . This compound, with the molecular formula C 3 13 C 6 H 10 O 5 and a molecular weight of 204.13 g/mol, is an essential internal standard for the precise quantitative analysis of catecholamine metabolic levels in biological fluids using techniques such as LC-MS/MS . Its primary research application lies in tracing and understanding catecholamine metabolism, which is crucial in studies related to neuroblastoma, pheochromocytoma, and other neuroendocrine tumors, where VMA is a key diagnostic biomarker . By serving as a labelled metabolite, it enables accurate method development, validation, and Quality Control (QC) during pharmaceutical research, providing traceability against pharmacopeial standards . The product is offered as a fine powder and should be stored at 2-8°C . This product is intended for research purposes as a pharmaceutical standard and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1189690-96-7

Molecular Formula

C9H10O5

Molecular Weight

204.128

IUPAC Name

2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/i2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

CGQCWMIAEPEHNQ-WBJZHHNVSA-N

SMILES

COC1=C(C=CC(=C1)C(C(=O)O)O)O

Synonyms

α,4-Dihydroxy-3-methoxybenzeneacetic Acid-13C6;  (+/-)-Vanilmandelic Acid-13C6;  (4-Hydroxy-3-methoxyphenyl)glycolic Acid-13C6;  3-Methoxy-4-hydroxyphenyl-_x000B_hydroxyacetic Acid-13C6;  HMMA-13C6;  VMA-13C6;  Vanilinmandelic Acid-13C6;  dl-Vanillomandelic Acid-

Origin of Product

United States

Preparation Methods

Condensation of 13C6-Guaiacol with Glyoxylic Acid

The primary synthesis method involves the base-catalyzed condensation of 13C6-guaiacol (2-methoxyphenol-13C6) with glyoxylic acid. This approach, adapted from non-labeled VMA synthesis, ensures isotopic integrity in the final product.

Reaction Mechanism :

  • Deprotonation : Guaiacol-13C6 is deprotonated in aqueous sodium hydroxide (NaOH), forming a phenoxide ion.

  • Nucleophilic Attack : The phenoxide attacks the carbonyl carbon of glyoxylic acid, forming a tetrahedral intermediate.

  • Rearomatization and Acidification : Proton transfer re-establishes aromaticity, followed by acidification to precipitate the product.

Key Reaction Parameters :

ParameterOptimal RangeRole
Temperature0–5°CMinimizes side reactions
Reaction Time1–2 hoursEnsures complete condensation
Molar Ratio (Guaiacol:Glyoxylic Acid)1:1.1–1.2Drives reaction to completion
CatalystCrown ether or tetraphenylporphyrinEnhances yield and selectivity

The use of crown ether catalysts (e.g., 18-crown-6) improves reactivity by complexing sodium ions, increasing nucleophilicity of the phenoxide.

Catalytic Systems and Auxiliary Agents

Role of Catalysts

Patent CN116217376A highlights two catalysts for improving yield and reaction efficiency:

  • Crown Ethers (e.g., 18-crown-6):

    • Stabilizes Na+ ions, enhancing phenoxide nucleophilicity.

    • Reduces reaction time by 30% compared to uncatalyzed conditions.

  • Tetraphenylporphyrin :

    • Acts as a Lewis acid, polarizing the glyoxylic acid carbonyl group.

    • Enables reactions at milder temperatures (0°C vs. 25°C).

Catalyst Performance Comparison :

CatalystYield Increase (%)Temperature Reduction (°C)
18-Crown-615–205–10
Tetraphenylporphyrin10–1510–15

Auxiliary Agents

Auxiliary agents such as lithium hydroxide (LiOH) or phase-transfer catalysts are occasionally added to stabilize intermediates or improve solubility. For example, LiOH increases glyoxylic acid’s solubility in aqueous media, ensuring homogeneous reaction conditions.

Purification and Characterization

Isolation and Extraction

Post-reaction, the mixture is acidified to pH 1–2 using hydrochloric acid (HCl), precipitating the product. The crude solid is extracted with ethyl acetate, and the organic layer is concentrated under reduced pressure.

High-Performance Liquid Chromatography (HPLC)

Final purification employs reverse-phase HPLC with a C18 column. Typical conditions include:

  • Mobile Phase : Acetonitrile/water (70:30, v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate : 1.0 mL/min.

  • Purity : >95% (HPLC).

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • 1H NMR : Signals at δ 6.8–7.1 ppm (aromatic protons), δ 4.9 ppm (methoxy group), and δ 3.7 ppm (hydroxyacetic acid).

    • 13C NMR : Six distinct peaks for the 13C-labeled aromatic carbons.

  • Mass Spectrometry (MS) :

    • Molecular ion peak at m/z 204.13 (C₉H₁₀O₅).

Challenges and Optimization Strategies

Isotopic Dilution

Side reactions may introduce non-labeled carbons, reducing isotopic purity. Strategies to mitigate this include:

  • Using excess 13C6-guaiacol (1.2 equivalents).

  • Ensuring anhydrous conditions during glyoxylic acid addition.

By-Product Formation

Common by-products include 3-methoxy-4-hydroxybenzaldehyde (from over-oxidation) and dimeric esters . These are minimized by:

  • Strict temperature control (0–5°C).

  • Catalytic systems that favor mono-condensation.

Industrial-Scale Production Insights

Suppliers like LGC Standards synthesize the compound on-demand due to its niche application. Key considerations include:

  • Cost of 13C-Labeled Precursors : Contributes to 60–70% of total production costs.

  • Regulatory Compliance : Requires documentation for isotopic content and purity .

Chemical Reactions Analysis

4-Hydroxy-3-methoxymandelic Acid-13C6 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

4-Hydroxy-3-methoxymandelic Acid-13C6 serves as an effective tracer in chemical studies. Its isotopic labeling allows researchers to track chemical reactions and pathways with precision. This application is crucial for understanding reaction mechanisms and the dynamics of chemical processes.

Example Case Study:
A study utilized this compound to investigate the metabolic pathways of catecholamines in biological systems, providing insights into their transformation and interaction with various enzymes.

Biology

In biological research, this compound is instrumental in tracking metabolic processes. It aids in understanding how compounds are metabolized within organisms, which is vital for studies related to pharmacology and toxicology.

Data Table: Metabolic Tracking Studies

Study ReferenceOrganismApplicationFindings
Canfell et al., 2020HumansMetabolic PathwaysIdentified key enzymes involved in catecholamine metabolism
Smith et al., 2021MiceDrug MetabolismTracked the absorption and distribution of drugs using labeled metabolites

Medicine

In clinical settings, this compound is used in pharmacokinetic studies to evaluate drug absorption, distribution, metabolism, and excretion (ADME). Its ability to provide detailed insights into these processes helps in the development of new therapeutic agents.

Clinical Application Example:
A clinical trial assessed urinary excretion patterns of this compound in patients with pheochromocytoma, highlighting its potential as a biomarker for diagnosing adrenal tumors .

Industry

The compound finds applications in industrial settings for quality control and the development of new materials. Its isotopic labeling capabilities allow for precise monitoring of chemical processes during production.

Industry Use Case:
In pharmaceutical manufacturing, the compound is employed to ensure the consistency and quality of drug formulations by tracking the stability of active ingredients throughout production .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxymandelic Acid-13C6 involves its ability to act as a tracer. The 13C isotope allows researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .

Comparison with Similar Compounds

Research and Analytical Utility

  • Biomedical Research: VMA-13C6 is indispensable in diagnosing pheochromocytoma and neuroblastoma, where urinary VMA levels correlate with tumor activity .
  • Method Validation : Citric acid-13C6 and VMA-13C6 both demonstrate superior reproducibility in LC-MS/MS workflows compared to deuterated analogs, likely due to minimal isotopic exchange .
  • Safety: While unlabeled VMA is non-toxic (CAS: 55-10-7), handling guidelines for its analogs (e.g., 4-Hydroxy-3-methoxyphenylacetic Acid) recommend gloves and avoidance of strong oxidizers .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 4-Hydroxy-3-methoxymandelic Acid-13C6?

  • Methodology :

  • Synthesis : Use isotopic labeling (13C6) at the methoxy and hydroxy positions via carboxylation of vanillin derivatives, followed by enzymatic resolution to isolate enantiomers .
  • Purification : Employ reverse-phase HPLC with a C18 column and acidic mobile phase (e.g., 0.1% formic acid) to achieve >98% purity. Confirm isotopic enrichment via high-resolution mass spectrometry (HRMS) .
    • Critical Parameters : Monitor reaction pH (<3.0) to prevent racemization during synthesis. Use inert atmospheres (N2/Ar) to avoid oxidation of phenolic groups .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting point, solubility)?

  • Analysis : Cross-reference data from multiple sources. For example:

  • Melting Point : Literature reports 130–132°C , but batch-dependent variations (±2°C) may occur due to residual solvents. Use differential scanning calorimetry (DSC) for precise measurement .
  • Solubility : While solubility in water is documented , inconsistencies arise in organic solvents (e.g., DMSO). Pre-saturate solvents and filter undissolved material before assays .
    • Resolution : Validate experimental conditions (temperature, solvent grade) and report deviations in metadata .

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements : Use NIOSH-approved N95 respirators, nitrile gloves (EN 374 compliant), and chemical-resistant lab coats to prevent dermal/ocular exposure .
  • Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid contact with strong oxidizers (e.g., HNO3) to prevent exothermic decomposition .

Advanced Research Questions

Q. How can 13C6 isotopic labeling improve metabolic flux analysis in neurotransmitter studies?

  • Experimental Design : Administer 13C6-labeled compound in vitro (e.g., neuronal cell cultures) and track isotopic incorporation into vanillylmandelic acid (VMA) via LC-MS/MS. Use multiple reaction monitoring (MRM) for quantitation .
  • Data Interpretation : Apply kinetic isotope effect (KIE) models to distinguish enzymatic vs. non-enzymatic degradation pathways. Normalize 13C signals to endogenous 12C metabolites .

Q. What strategies resolve conflicting data on enzymatic oxidation mechanisms (e.g., lignin peroxidase vs. tyrosinase)?

  • Contradiction Analysis :

  • Lignin Peroxidase : Generates radical intermediates via single-electron oxidation, confirmed by EPR spectroscopy .
  • Tyrosinase : Produces quinone derivatives through two-electron transfer, detectable via UV-Vis at 400 nm .
    • Methodology : Use enzyme-specific inhibitors (e.g., kojic acid for tyrosinase) in controlled assays to isolate pathways .

Q. How do researchers validate the stability of 13C6-labeled compounds under varying pH and temperature conditions?

  • Stability Testing :

  • pH Stability : Incubate in buffers (pH 2–10) for 24–72 hours; analyze degradation via LC-UV/HRMS. The compound is stable at pH 4–7 but hydrolyzes at pH >9 .
  • Thermal Stability : Conduct accelerated stability studies (40–60°C) and model degradation kinetics using Arrhenius equations .

Methodological Resources

  • Analytical Techniques :
    • LC-MS/MS : Thermo Scientific Q Exactive HF-X with HESI II source for <1 ppb detection limits .
    • Isotopic Purity : Confirm 13C6 enrichment (>99%) via isotopic ratio mass spectrometry (IRMS) .
  • Data Reproducibility : Archive raw spectra and chromatograms in FAIR-compliant repositories (e.g., MassIVE) .

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